(2S,3R)-Voruciclib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

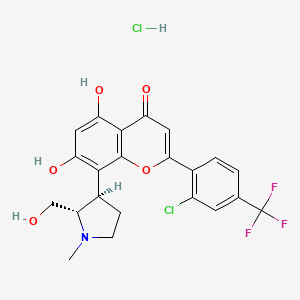

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H/t12-,14+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWRANLELLMJSH-DSHXVJGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of (2S,3R)-Voruciclib Hydrochloride

Introduction

This compound (hereafter referred to as Voruciclib) is a clinical-stage, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] Initially investigated as a potent inhibitor of CDK4 and CDK6, its primary mechanism of action is now understood to be the potent targeting of CDK9.[1][2][3] This activity disrupts transcriptional regulation of key survival proteins, leading to apoptosis in cancer cells. Voruciclib (B612172) is primarily under investigation for the treatment of hematologic malignancies such as Acute Myeloid Leukemia (AML) and B-cell malignancies, both as a monotherapy and in combination with other targeted agents.[4][5] A key therapeutic rationale is its ability to suppress the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), a protein frequently implicated in tumor survival and resistance to other therapies, including the BCL-2 inhibitor venetoclax (B612062).[2][5]

Primary Mechanism of Action: Transcriptional Suppression via CDK9 Inhibition

The principal anticancer effect of Voruciclib stems from its potent inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2), an event critical for the successful transcription of many genes, particularly those with short-lived mRNA and protein products.[2][4]

Many of these rapidly transcribed genes encode proteins crucial for cancer cell survival, proliferation, and apoptosis evasion. Key targets include the anti-apoptotic protein MCL-1 and the proto-oncogene MYC.[2][5] By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNAPII, leading to a halt in transcriptional elongation and a subsequent rapid decline in the messenger RNA (mRNA) and protein levels of MCL-1 and MYC.[2][4] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3][6] Clinical studies have confirmed this mechanism, showing that Voruciclib treatment in patients leads to reduced phosphorylation of RNA polymerase 2 and a decrease in MCL1 mRNA expression.[2][4]

Caption: Voruciclib inhibits the CDK9/Cyclin T1 complex, blocking RNAPII phosphorylation and transcription of MCL-1 and MYC, leading to apoptosis.

Quantitative Data: Kinase Selectivity Profile

Voruciclib is a pan-CDK inhibitor with particularly high potency against CDK9.[1] Its activity has been measured against a panel of cyclin-dependent kinases, demonstrating a range of inhibitory constants (Ki).

| Kinase Target | Inhibitory Constant (Ki) | Reference |

| CDK9 | 0.626 nM | [1] |

| Pan-CDK Range | 0.626 nM - 9.1 nM | [1] |

Note: Specific Ki values for other individual CDKs beyond CDK9 are not consistently detailed in the provided search results, but the compound is established to have pan-CDK activity within this nanomolar range.[1]

Synergistic Activity with Venetoclax

A significant aspect of Voruciclib's therapeutic potential lies in its synergy with the BCL-2 inhibitor, venetoclax.[2][6] Venetoclax induces apoptosis by inhibiting the anti-apoptotic protein BCL-2.[6] However, a common mechanism of intrinsic and acquired resistance to venetoclax is the compensatory upregulation of MCL-1, which can sequester the pro-apoptotic protein Bim, thereby preventing apoptosis.[5][6]

Voruciclib directly counteracts this resistance mechanism. By inhibiting CDK9 and subsequently downregulating MCL-1 expression, Voruciclib restores sensitivity to venetoclax.[3][6] The combination of Voruciclib and venetoclax thus targets two critical anti-apoptotic proteins, BCL-2 and MCL-1, leading to enhanced and synergistic apoptosis in cancer cells.[6] This combination has shown promise in preclinical AML models and is being evaluated in clinical trials (NCT03547115).[6][7]

Caption: Voruciclib (inhibiting MCL-1) and Venetoclax (inhibiting BCL-2) synergize to promote apoptosis.

Secondary Mechanism: Reversal of Multidrug Resistance

In addition to its primary mechanism of CDK inhibition, Voruciclib has been shown to antagonize multidrug resistance (MDR) mediated by ATP-Binding Cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[8][9] Overexpression of these transporters is a major cause of chemotherapy failure, as they actively efflux a wide range of anticancer drugs from the cell.[9]

Voruciclib was found to potentiate the cytotoxic effects of conventional chemotherapeutic agents that are substrates of ABCB1 (e.g., paclitaxel, doxorubicin) and ABCG2 (e.g., mitoxantrone, SN-38).[8] It achieves this by directly interacting with the transporters, stimulating their ATPase activity while competitively inhibiting their drug efflux function.[8][9] This leads to increased intracellular accumulation of the co-administered anticancer drugs, thereby restoring their efficacy in resistant cancer cells.[8][9] This effect is independent of its CDK-inhibitory activity.[9]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of Voruciclib against specific CDK/cyclin complexes.

-

Methodology:

-

Reaction Setup: Recombinant human CDK9/Cyclin T1 enzyme is incubated in a kinase assay buffer.

-

Substrate: A suitable substrate, such as a peptide derived from the RNAPII C-terminal domain, is added along with ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).

-

Inhibitor: Serial dilutions of Voruciclib are added to the reaction wells to achieve a range of final concentrations. A DMSO control is run in parallel.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody and detection reagent are used.

-

Data Analysis: The percentage of inhibition at each Voruciclib concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Cellular Apoptosis Assay (Flow Cytometry)

-

Objective: To measure the induction of apoptosis in cancer cell lines following treatment with Voruciclib, alone or in combination with venetoclax.

-

Methodology:

-

Cell Culture: AML cell lines (e.g., MV4-11, THP-1) are seeded in appropriate culture plates and allowed to adhere or stabilize.[6]

-

Treatment: Cells are treated with vehicle (DMSO), Voruciclib, venetoclax, or the combination at various concentrations for a specified duration (e.g., 6, 12, or 24 hours).[6]

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer.

-

Staining: Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Data Interpretation: The percentage of apoptotic cells in each treatment group is quantified to assess the efficacy of the compounds.[6]

-

Western Blotting for Protein Expression

-

Objective: To detect changes in the protein levels of MCL-1, MYC, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

-

Methodology:

-

Cell Lysis: Following treatment as described above, cells are washed and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for the target proteins (MCL-1, MYC, cleaved PARP, etc.) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities are quantified and normalized to the loading control to compare protein levels across different treatment conditions.[6]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biospace.com [biospace.com]

- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Voruciclib, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

(2S,3R)-Voruciclib Hydrochloride: A Technical Guide to CDK9 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-Voruciclib hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] As a critical regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in oncology, particularly in transcriptionally addicted cancers.[3] Voruciclib's mechanism of action involves the inhibition of CDK9, leading to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), and the proto-oncogene MYC.[2][4] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitor data, detailed experimental protocols, and key signaling pathways.

Chemical Structure

IUPAC Name: 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride

Mechanism of Action

Voruciclib (B612172) exerts its anti-neoplastic effects primarily through the potent inhibition of CDK9. CDK9, in complex with its regulatory cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[5][6] P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2).[6][7] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for the transcription of downstream gene targets.[6][7]

By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNAPII, leading to a global suppression of transcription.[2] This has a particularly profound effect on genes with short-lived mRNA and protein products, including key oncogenes and anti-apoptotic factors such as MYC and MCL1.[2][4] The downregulation of MCL-1 is of particular therapeutic interest, as its overexpression is a known mechanism of resistance to BCL-2 inhibitors like venetoclax (B612062).[4][8] The synergistic effect of Voruciclib with venetoclax has been demonstrated in preclinical models of acute myeloid leukemia (AML).[4][9]

Quantitative Data

The inhibitory activity of Voruciclib has been characterized against a panel of cyclin-dependent kinases, demonstrating a high affinity for CDK9.

| Kinase Target | Kᵢ (nM) |

| CDK9/cyclin T2 | 0.626 |

| CDK9/cyclin T1 | data not available |

| CDK1/cyclin B | data not available |

| CDK2/cyclin A | data not available |

| CDK4/cyclin D1 | data not available |

| CDK5/p25 | data not available |

| CDK6/cyclin D3 | data not available |

| CDK7/cyclin H/MAT1 | data not available |

Table 1: Inhibitory constants (Ki) of Voruciclib against various CDK complexes. Data compiled from available literature.[3]

| Kinase Target | IC₅₀ (nM) |

| CDK9 | <10 |

| CDK1 | 79 |

| CDK2 | data not available |

| CDK4 | 63 |

| CDK5 | data not available |

| CDK6 | data not available |

| CDK7 | data not available |

Table 2: Half-maximal inhibitory concentrations (IC50) of Voruciclib and structurally related compounds against various CDK complexes. Data for Riviciclib, a structurally similar compound, is included for context.[3][10]

Experimental Protocols

CDK9 Kinase Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of Voruciclib against recombinant CDK9/Cyclin T1 using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human CDK9/Cyclin T1 (active enzyme)

-

Kinase substrate (e.g., peptide derived from the Pol II CTD)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of Voruciclib in 100% DMSO.

-

Further dilute the Voruciclib series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer.

-

Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer.

-

-

Assay Plate Setup:

-

To the wells of a 384-well plate, add 2.5 µL of the 4x Voruciclib dilutions.

-

Include "positive control" wells (with DMSO vehicle instead of inhibitor) and "blank" or "negative control" wells (no enzyme).

-

-

Kinase Reaction:

-

Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.

-

Immediately follow with the addition of 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.

-

Cover the plate and incubate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the average signal from the blank wells from all other measurements.

-

Calculate the percent inhibition for each Voruciclib concentration relative to the positive controls (0% inhibition) and blank controls (100% inhibition).

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT)

This protocol outlines the use of the MTT assay to assess the effect of Voruciclib on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., AML or DLBCL cell lines)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of Voruciclib in culture medium.

-

Remove the medium from the wells and add 100 µL of the Voruciclib dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Western Blotting for MCL-1 and c-Myc

This protocol provides a method for detecting changes in MCL-1 and c-Myc protein expression in response to Voruciclib treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-MCL-1 antibody

-

Rabbit anti-c-Myc antibody[11]

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with Voruciclib at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-MCL-1, anti-c-Myc, or loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize to the loading control to determine relative protein expression levels.

-

In Vivo Xenograft Model for Hematological Malignancies

This protocol describes a general workflow for evaluating the in vivo efficacy of Voruciclib in a mouse xenograft model of a hematological malignancy.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Hematological malignancy cell line (e.g., AML or DLBCL)

-

Matrigel (optional)

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer Voruciclib or vehicle control orally (gavage) according to the desired dosing schedule (e.g., daily, or intermittently as in clinical trials).[8]

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health and behavior of the mice.

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

-

Excise tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Analyze the data to determine the effect of Voruciclib on tumor growth inhibition.

-

Signaling Pathways and Experimental Workflows

CDK9-Mediated Transcriptional Regulation

Caption: CDK9-mediated transcriptional elongation and its inhibition by Voruciclib.

Experimental Workflow for Voruciclib Evaluation

Caption: A representative experimental workflow for the preclinical and clinical evaluation of Voruciclib.

Conclusion

This compound is a promising CDK9 inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models of hematological malignancies. Its ability to downregulate key survival proteins like MCL-1 provides a strong rationale for its clinical development, both as a monotherapy and in combination with other targeted agents such as venetoclax. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of Voruciclib and other CDK9 inhibitors. The ongoing clinical evaluation of Voruciclib will be critical in defining its role in the treatment of various cancers.[8][12][13][14][15]

References

- 1. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 12. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. targetedonc.com [targetedonc.com]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

(2S,3R)-Voruciclib Hydrochloride: A Technical Guide to MCL-1 Downregulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S,3R)-Voruciclib hydrochloride, an orally bioavailable and selective cyclin-dependent kinase (CDK) inhibitor, has emerged as a promising therapeutic agent, primarily through its potent ability to downregulate the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3][4] Overexpression of MCL-1 is a key mechanism of resistance to various cancer therapies, including the BCL-2 inhibitor venetoclax (B612062).[3][5] This technical guide provides an in-depth overview of the mechanism of action of voruciclib (B612172), focusing on its role in MCL-1 downregulation, and presents relevant quantitative data and experimental methodologies for its study.

Core Mechanism of Action: Targeting the CDK9-MCL-1 Axis

Voruciclib's primary mechanism of action involves the potent and selective inhibition of CDK9.[1][2][3][4] CDK9 is a crucial component of the positive transcription elongation factor b (pTEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNA POL II), an essential step for the transcriptional elongation of a specific subset of genes, including those encoding for proteins with short half-lives, such as MCL-1.[5]

By inhibiting CDK9, voruciclib effectively halts the transcription of the MCL1 gene, leading to a rapid decrease in both MCL-1 mRNA and protein levels.[6][7][8] This targeted downregulation of MCL-1 disrupts the delicate balance of pro- and anti-apoptotic proteins within the cell, thereby sensitizing cancer cells to apoptosis.[1][3]

Signaling Pathway of Voruciclib-Induced MCL-1 Downregulation

Caption: Voruciclib inhibits CDK9, preventing RNA Pol II phosphorylation and MCL-1 transcription.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Voruciclib

| Target | Ki (nM) |

| CDK9/cyc T2 | 0.626[4] |

| CDK9/cyc T1 | 1.68[4] |

| CDK6/cyc D1 | 2.92[4] |

| CDK4/cyc D1 | 3.96[4] |

| CDK1/cyc B | 5.4[4] |

| CDK1/cyc A | 9.1[4] |

Table 2: Preclinical Efficacy of Voruciclib

| Cell Line Type | Concentration Range (µM) | Duration | Key Finding |

| Diffuse Large B-cell Lymphoma (DLBCL) | 0.5 - 5 | 6 hours | Targeted downregulation of MCL-1 in both ABC and GCB subtypes.[4] |

| Acute Myeloid Leukemia (AML) | Not Specified | Transient | Downregulation of MCL-1 protein, which rebounds 12 hours after treatment.[9][10] |

| Animal Model | Dosing Regimen | Combination Agent | Key Finding |

| DLBCL Xenograft | 200 mpk (oral gavage) | Venetoclax | Enhanced tumor growth inhibition compared to either drug alone.[4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of voruciclib on MCL-1 downregulation and cellular apoptosis.

Western Blotting for MCL-1 Protein Level Assessment

Objective: To quantify the change in MCL-1 protein expression following treatment with voruciclib.

Methodology:

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., SU-DHL-4, THP-1, MV4-11) at an appropriate density and allow them to adhere overnight.[10] Treat cells with varying concentrations of voruciclib (e.g., 0.5-5 µM) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).[4][10]

-

Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for MCL-1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for MCL1 mRNA Expression

Objective: To measure the levels of MCL1 gene transcripts after voruciclib treatment.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with voruciclib as described for Western blotting. Extract total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol or RNeasy).[10]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR instrument with a SYBR Green or TaqMan-based assay. Use primers specific for the MCL1 gene and a reference gene (e.g., 18S rRNA or GAPDH) for normalization.[10]

-

Data Analysis: Calculate the relative expression of MCL1 mRNA using the ΔΔCt method.

Flow Cytometry for Apoptosis Analysis

Objective: To assess the induction of apoptosis in cancer cells following treatment with voruciclib, alone or in combination with other agents like venetoclax.

Methodology:

-

Cell Treatment: Treat cells with voruciclib and/or venetoclax for the desired duration (e.g., 6 or 24 hours).[10]

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity and late-stage apoptosis or necrosis.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of voruciclib's effect on MCL-1 and its therapeutic potential.

Caption: Preclinical to clinical workflow for voruciclib development.

Conclusion

This compound represents a targeted therapeutic strategy for cancers dependent on MCL-1 for survival. Its ability to potently inhibit CDK9 and subsequently downregulate MCL-1 provides a strong rationale for its clinical investigation, particularly in combination with BCL-2 inhibitors like venetoclax, to overcome resistance and enhance anti-tumor efficacy.[1][3][5][6] The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate and harness the therapeutic potential of voruciclib.

References

- 1. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship of (2S,3R)-Voruciclib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-Voruciclib hydrochloride, also known as P1446A-05, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It exhibits a multi-targeted profile, with high affinity for CDK9, CDK4, and CDK6, which are crucial regulators of cell cycle progression and transcription.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Voruciclib (B612172), detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle and gene transcription.[3] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Voruciclib is a flavone (B191248) derivative that acts as a pan-CDK inhibitor, with particularly strong activity against CDK9.[2] The inhibition of CDK9 by Voruciclib leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), thereby inducing apoptosis in cancer cells.[2][4] This mechanism of action makes Voruciclib a promising candidate for the treatment of various hematological malignancies and solid tumors, both as a single agent and in combination with other therapies.[5][6]

Chemical Structure

The chemical structure of this compound is presented below:

IUPAC Name: 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one hydrochloride[7]

Chemical Formula: C₂₂H₁₉ClF₃NO₅ · HCl

Molecular Weight: 506.30 g/mol (hydrochloride salt)

The core of the molecule is a flavone (2-phenyl-4H-chromen-4-one) scaffold, which is a common feature in many kinase inhibitors. Key structural features include:

-

A 2-phenyl ring substituted with chlorine and a trifluoromethyl group.

-

A chromen-4-one core with hydroxyl groups at positions 5 and 7.

-

A pyrrolidinyl substituent at position 8 with specific stereochemistry ((2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl).

Mechanism of Action and Signaling Pathway

Voruciclib exerts its anti-cancer effects primarily through the inhibition of transcriptional CDKs, particularly CDK9.[2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the elongation of mRNA transcripts of many proto-oncogenes and anti-apoptotic factors.[8]

By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNA Pol II, leading to a global downregulation of transcription. This disproportionately affects proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the transcription factor c-Myc.[5][6] The depletion of MCL-1 is a key event that sensitizes cancer cells to apoptosis.[4]

Below is a diagram illustrating the signaling pathway affected by Voruciclib:

Caption: Voruciclib inhibits CDK9, leading to reduced transcription of MCL-1 and c-Myc, ultimately promoting apoptosis.

Structure-Activity Relationship (SAR)

While a detailed public study systematically exploring modifications to all parts of the Voruciclib molecule is not available, analysis of related compounds and the known Ki values for Voruciclib allow for some SAR deductions. The activity of Voruciclib is a result of the interplay between its three main structural components.

4.1. 2-Aryl Ring

The substitution pattern on the 2-phenyl ring is critical for potent CDK inhibition. The 2-chloro and 4-trifluoromethyl substituents are likely key for optimizing binding affinity within the ATP-binding pocket of the target kinases. These electron-withdrawing groups can influence the electronic properties of the flavone core and participate in specific interactions with amino acid residues in the kinase domain.

4.2. Chromen-4-one Core

The 5,7-dihydroxy-4H-chromen-4-one core is a privileged scaffold for kinase inhibition. The hydroxyl groups at positions 5 and 7 are often involved in forming crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

4.3. 8-Pyrrolidinyl Substituent

The (2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl group at the 8-position is a significant feature that likely contributes to both potency and selectivity. This bulky and stereochemically defined substituent can form specific interactions with residues outside the immediate ATP-binding site, potentially explaining the high affinity of Voruciclib for its target kinases. The stereochemistry is crucial, as different enantiomers or diastereomers would likely have altered biological activity.

Quantitative Data

Voruciclib has been shown to inhibit a range of CDKs with high potency. The following table summarizes the reported inhibitor constant (Ki) values for Voruciclib hydrochloride against various CDK/cyclin complexes.

| Target CDK/Cyclin Complex | Ki (nM) |

| CDK9/cyclin T2 | 0.626 |

| CDK9/cyclin T1 | 1.68 |

| CDK6/cyclin D1 | 2.92 |

| CDK4/cyclin D1 | 3.96 |

| CDK1/cyclin B | 5.4 |

| CDK1/cyclin A | 9.1 |

| Data sourced from MedchemExpress and Probechem Biochemicals.[9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Voruciclib.

6.1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the binding affinity (Ki) of an inhibitor to a kinase.

-

Principle: A competitive binding assay where the test compound displaces a fluorescently labeled ATP-competitive tracer from the kinase's active site. The binding of the tracer is detected using a europium-labeled anti-tag antibody that binds to the kinase, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Materials:

-

Recombinant human CDK9/Cyclin T1 (or other target kinase).

-

LanthaScreen™ Eu-anti-GST Antibody.

-

Kinase Tracer.

-

Voruciclib hydrochloride serially diluted in DMSO.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

-

Procedure:

-

Prepare a serial dilution of Voruciclib in 100% DMSO.

-

Dilute the compounds, kinase/antibody mixture, and tracer in the assay buffer.

-

In a 384-well plate, add the test compound or DMSO control.

-

Add the kinase/antibody mixture to all wells.

-

Add the tracer to all wells to initiate the binding reaction.

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for europium).

-

Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

-

6.2. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Principle: The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

-

Materials:

-

Cancer cell line of interest (e.g., AML or DLBCL cell lines).

-

Cell culture medium and supplements.

-

Voruciclib hydrochloride.

-

CellTiter-Glo® Reagent (Promega).

-

Opaque-walled 96-well plates.

-

-

Procedure:

-

Seed cells into the wells of a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of Voruciclib or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Plot the luminescent signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

6.3. Western Blot for MCL-1 Expression

This technique is used to detect and quantify the levels of MCL-1 protein in cells after treatment with Voruciclib.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific for MCL-1.

-

Procedure:

-

Treat cells with Voruciclib or vehicle control for a specified time (e.g., 6 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

6.4. Quantitative Real-Time PCR (qPCR) for MCL-1 mRNA

This method is used to measure the amount of MCL-1 mRNA in cells following treatment with Voruciclib.

-

Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA and then amplifying the cDNA in a real-time PCR machine using specific primers and a fluorescent probe.

-

Procedure:

-

Treat cells with Voruciclib or vehicle control for a specified time.

-

Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Set up the qPCR reaction with the cDNA, primers for MCL-1 and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in MCL-1 mRNA expression, normalized to the reference gene.

-

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described above.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voruciclib | C22H19ClF3NO5 | CID 67409219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Stereochemistry of (2S,3R)-Voruciclib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib, a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant promise in oncological research. Its hydrochloride salt, specifically the (2S,3R) stereoisomer, is the subject of extensive investigation due to its therapeutic potential. This technical guide provides a detailed overview of the synthesis and stereochemical considerations crucial for the preparation of (2S,3R)-Voruciclib hydrochloride. The document outlines the synthetic pathways, key experimental protocols, and the stereochemical control necessary to obtain the desired enantiomerically pure compound. Quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

Voruciclib, chemically named 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one, is a small molecule inhibitor of CDKs, with particular activity against CDK9. By inhibiting CDK9, Voruciclib leads to the downregulation of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in cancer cells. The specific stereochemistry of the pyrrolidine (B122466) moiety at the C8 position of the flavone (B191248) core is critical for its biological activity. This guide focuses on the synthetic route to this compound, providing a comprehensive resource for researchers in the field. A key patent application, WO2007148158, describes a process for its manufacture[1].

Synthesis of the Flavone Core

The synthesis of the substituted flavone core of Voruciclib can be achieved through established methods for flavonoid synthesis. A common approach involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde, followed by cyclization.

General Synthetic Strategies for Substituted Flavones

Several methods are available for the synthesis of substituted flavones, including:

-

Allan-Robinson Reaction: This method involves the acylation of a 2-hydroxyaryl ketone with an aromatic anhydride, followed by a base-catalyzed cyclization.

-

Baker-Venkataraman Rearrangement: This rearrangement of an O-aroyl-2-hydroxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization, is a widely used method.

-

Auwers Synthesis: This involves the acid-catalyzed rearrangement of a 2'-hydroxychalcone (B22705) dibromide to a flavone.

The choice of method depends on the desired substitution pattern on the flavone nucleus. For Voruciclib, the synthesis would involve a 2,4,6-trihydroxyacetophenone derivative and a 2-chloro-4-(trifluoromethyl)benzaldehyde (B1282203) derivative.

Stereoselective Synthesis of the (2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl Moiety

The crucial stereochemistry of Voruciclib resides in the substituted pyrrolidine ring attached at the 8-position of the flavone. The synthesis of this chiral building block is a key challenge.

Strategies for Stereoselective Pyrrolidine Synthesis

The stereoselective synthesis of polysubstituted pyrrolidines can be achieved through various asymmetric methodologies, including:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials such as amino acids (e.g., L-proline or L-hydroxyproline) to introduce the desired stereocenters.

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in reactions such as cycloadditions, hydrogenations, or alkylations.

-

Resolution of Racemates: Separating a racemic mixture of the pyrrolidine derivative into its constituent enantiomers using techniques like chiral chromatography or diastereomeric salt formation.

For the specific (2R,3S) stereochemistry required for Voruciclib, a multi-step synthesis starting from a chiral precursor is a common approach.

Coupling of the Flavone Core and the Pyrrolidine Moiety

The final key step in the synthesis of Voruciclib is the introduction of the chiral pyrrolidine substituent at the C8 position of the flavone core.

C-Alkylation of Flavones

The direct C-alkylation of the electron-rich C8 position of the 5,7-dihydroxyflavone core can be challenging due to competing O-alkylation and potential side reactions. Strategies to achieve regioselective C8-alkylation include:

-

Mannich Reaction: This reaction can introduce an aminomethyl group at the C8 position, which can then be further modified.

-

Friedel-Crafts-type Alkylation: Using a suitable electrophilic form of the pyrrolidine moiety under Lewis acid catalysis.

-

Palladium-catalyzed Cross-coupling Reactions: If the flavone core is functionalized with a halide at the C8 position, a cross-coupling reaction with an appropriate organometallic pyrrolidine derivative can be employed.

The patent literature for Voruciclib likely details a specific and optimized procedure for this crucial coupling step[1].

Conversion to this compound

Following the successful synthesis of the free base of (2S,3R)-Voruciclib, the final step is its conversion to the hydrochloride salt. This is typically achieved by treating a solution of the free base in a suitable organic solvent with hydrochloric acid (either as a gas or a solution in an organic solvent like isopropanol (B130326) or ether). The hydrochloride salt then precipitates and can be isolated by filtration.

Experimental Protocols (Hypothetical Examples Based on General Methodologies)

As the specific experimental details from the primary patent are not publicly available in full, the following are hypothetical protocols based on general synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a Substituted 2-Hydroxyacetophenone

-

To a solution of 1,3,5-trihydroxybenzene (1.0 eq) in dry diethyl ether, add freshly fused zinc chloride (1.2 eq).

-

Cool the mixture to 0°C and bubble dry hydrogen chloride gas through the solution for 4-6 hours.

-

Allow the reaction to stand overnight at room temperature.

-

Decant the ether and wash the solid residue with fresh ether.

-

Hydrolyze the solid by heating with water on a steam bath for 1 hour.

-

Cool the mixture and collect the precipitated 2,4,6-trihydroxyacetophenone by filtration.

Protocol 2: Synthesis of a Substituted Flavone (Chalcone Route)

-

Dissolve the 2,4,6-trihydroxyacetophenone (1.0 eq) and 2-chloro-4-(trifluoromethyl)benzaldehyde (1.1 eq) in ethanol.

-

Add a solution of potassium hydroxide (B78521) (3.0 eq) in water dropwise with stirring at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

Collect the precipitated chalcone (B49325) by filtration and recrystallize from ethanol.

-

Dissolve the chalcone in a suitable solvent (e.g., amyl alcohol) and add a catalyst (e.g., selenium dioxide).

-

Reflux the mixture for 12-24 hours.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Remove the solvent under reduced pressure and purify the resulting flavone by column chromatography.

Protocol 3: Chiral Resolution of a Racemic Pyrrolidine Intermediate by HPLC

-

Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane and isopropanol, with a small amount of a basic or acidic modifier (e.g., diethylamine (B46881) or trifluoroacetic acid) to improve peak shape. The exact ratio will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Procedure: Dissolve the racemic pyrrolidine derivative in the mobile phase and inject onto the column. Collect the separated enantiomeric fractions.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of a key intermediate and the final product. Actual yields and purities would be dependent on the specific reaction conditions and purification methods employed.

| Step | Reactants | Product | Yield (%) | Purity (%) (by HPLC) |

| Flavone Core Synthesis | 2,4,6-Trihydroxyacetophenone, 2-chloro-4-(trifluoromethyl)benzaldehyde | 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxychromen-4-one | 65-75 | >98 |

| Chiral Pyrrolidine Synthesis | Chiral precursor (e.g., from L-proline) | (2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-ol | 40-50 | >99 (ee) |

| Coupling Reaction | Flavone core, Chiral pyrrolidine moiety | (2S,3R)-Voruciclib | 30-40 | >99 |

| Hydrochloride Salt Formation | (2S,3R)-Voruciclib, Hydrochloric acid | This compound | 90-95 | >99.5 |

Stereochemistry

The biological activity of Voruciclib is highly dependent on the (2S,3R) configuration of the stereocenters in the pyrrolidine ring.

-

C2 (S-configuration): The hydroxymethyl group is in the S configuration.

-

C3 (R-configuration): The point of attachment to the flavone ring is in the R configuration.

The relative stereochemistry is trans between the substituents at C2 and C3.

Confirmation of Stereochemistry

The absolute and relative stereochemistry of the final compound and chiral intermediates is typically confirmed using a combination of techniques:

-

X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the relative stereochemistry.

-

Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time with that of a known standard.

-

Optical Rotation: Measurement of the specific rotation of the enantiomerically pure compound.

Signaling Pathway and Experimental Workflow

Voruciclib primarily functions by inhibiting CDK9, a key regulator of transcription. This inhibition leads to a decrease in the levels of short-lived anti-apoptotic proteins, most notably Mcl-1, ultimately inducing apoptosis in cancer cells.

Caption: Signaling pathway of Voruciclib action.

References

(2S,3R)-Voruciclib Hydrochloride: A Technical Whitepaper on its Discovery and Development as a Potent CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-Voruciclib hydrochloride (hereafter referred to as Voruciclib) is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with a particularly high affinity for CDK9.[1][2] This technical guide provides an in-depth overview of the discovery and development of Voruciclib (B612172), detailing its mechanism of action, preclinical characterization, and clinical evaluation. The focus is on the scientific data and experimental methodologies that have defined its trajectory as a promising therapeutic agent, particularly in the context of hematological malignancies.

Introduction: The Rationale for CDK9 Inhibition in Oncology

Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While early CDK inhibitors were non-selective and associated with significant toxicity, the development of more selective agents has renewed interest in this class of drugs.[4]

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the transcriptional elongation of a multitude of genes, including those encoding anti-apoptotic proteins and oncogenes. A key target of CDK9-mediated transcriptional regulation is the Myeloid Cell Leukemia-1 (MCL-1) gene.[5][6] Mcl-1 is an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, and its overexpression is a common mechanism of resistance to chemotherapy and other targeted agents, including the Bcl-2 inhibitor venetoclax (B612062).[6][7] By inhibiting CDK9, Voruciclib effectively downregulates the transcription of MCL-1, thereby promoting apoptosis in cancer cells and potentially overcoming resistance to other therapies.[5][6]

Discovery and Synthesis

Voruciclib is a small molecule flavone (B191248) derivative.[2] While the specific details of the initial high-throughput screening and lead optimization campaigns that led to the discovery of Voruciclib are not extensively published, its development has focused on achieving potent and selective inhibition of CDKs. The chemical structure of Voruciclib hydrochloride reveals a complex heterocyclic scaffold amenable to synthetic chemistry.

Synthesis of this compound:

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the construction of the flavone core, followed by the stereoselective introduction of the substituted pyrrolidine (B122466) moiety. The final step would involve salt formation to yield the hydrochloride salt.

Mechanism of Action: Targeting the CDK9/MCL-1 Axis

Voruciclib exerts its anticancer effects primarily through the potent inhibition of CDK9.[1][2] This inhibition leads to a cascade of downstream events culminating in the induction of apoptosis.

Signaling Pathway of Voruciclib Action

Caption: Voruciclib inhibits CDK9, leading to reduced MCL-1 expression and apoptosis.

Preclinical Development

The preclinical evaluation of Voruciclib has demonstrated its potent anti-cancer activity, both as a single agent and in combination with other therapies.

In Vitro Studies

Kinase Inhibitory Activity:

Voruciclib has been shown to be a potent inhibitor of several CDKs, with a particularly high affinity for CDK9.[1][8]

| Kinase Target | Ki (nM) |

| CDK9/cyc T2 | 0.626[1][8] |

| CDK9/cyc T1 | 1.68[1][8] |

| CDK6/cyc D1 | 2.92[1][8] |

| CDK4/cyc D1 | 3.96[1][8] |

| CDK1/cyc B | 5.4[1][8] |

| CDK1/cyc A | 9.1[1][8] |

Cell-Based Assays:

In various cancer cell lines, particularly those derived from hematologic malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML), Voruciclib has demonstrated potent anti-proliferative and pro-apoptotic effects.[5][9] Treatment with Voruciclib leads to a dose-dependent decrease in MCL-1 mRNA and protein levels.[5][10]

Experimental Protocol: Cell Viability (MTT) Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol, as would be used to assess the cytotoxic effects of Voruciclib, is as follows. Please note that the exact cell seeding densities and incubation times would be optimized for each cell line.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining the IC50 of Voruciclib using an MTT assay.

In Vivo Studies

In vivo studies using xenograft models of human cancers have confirmed the anti-tumor efficacy of Voruciclib. Oral administration of Voruciclib has been shown to inhibit tumor growth in models of DLBCL and AML.[1][5]

Combination Therapy:

A significant focus of the preclinical development of Voruciclib has been its evaluation in combination with the Bcl-2 inhibitor, venetoclax.[5][6] The rationale for this combination is that by downregulating Mcl-1, Voruciclib can overcome a key mechanism of resistance to venetoclax. In preclinical models of DLBCL and AML, the combination of Voruciclib and venetoclax has been shown to result in synergistic anti-tumor activity, leading to enhanced tumor growth inhibition and improved survival compared to either agent alone.[1][5][6]

Experimental Protocol: Xenograft Tumor Model

A general protocol for a subcutaneous xenograft study to evaluate the efficacy of Voruciclib is as follows. Specific details such as the number of cells injected and the dosing schedule would be optimized for each model.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft study of Voruciclib.

Clinical Development

Voruciclib is currently in clinical development for the treatment of patients with relapsed/refractory hematologic malignancies.[11]

Phase 1 Clinical Trial (NCT03547115)

A Phase 1, open-label, dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Voruciclib, both as a monotherapy and in combination with venetoclax, in patients with relapsed and/or refractory B-cell malignancies or AML.[11][12]

Study Design:

The study employed a 3+3 dose-escalation design.[12] Voruciclib was administered orally.

Key Findings:

-

Safety and Tolerability: Voruciclib, both alone and in combination with venetoclax, was generally well-tolerated.[11][13]

-

Monotherapy Activity: In patients with relapsed/refractory AML treated with Voruciclib monotherapy, a disease control rate of 50% was observed at the 200 mg daily dose on an intermittent schedule.[13]

-

Combination Therapy Activity: The combination of Voruciclib and venetoclax showed promising clinical activity in heavily pretreated patients with relapsed/refractory AML.[11][13] The disease control rate in this group was also 50%.[13]

-

Pharmacodynamics: Treatment with Voruciclib led to a decrease in MCL1 messenger RNA expression and reduced phosphorylation of RNA polymerase II in patient samples, confirming on-target activity.[10]

Adverse Events:

The most common adverse events reported in the Phase 1 study were generally manageable and included nausea, diarrhea, and fatigue.[7] Importantly, no significant myelosuppression was observed.[11][13]

| Adverse Event | Frequency |

| Nausea | Manageable[7] |

| Diarrhea | Manageable[7] |

| Fatigue | Manageable |

| Myelosuppression | Not significant[11][13] |

Future Directions

The promising preclinical and early clinical data for Voruciclib support its continued development, particularly in combination with venetoclax for the treatment of hematologic malignancies. Future studies will likely focus on:

-

Expansion Cohorts: Further evaluation of the safety and efficacy of the Voruciclib and venetoclax combination in larger patient populations.

-

Biomarker Development: Identification of predictive biomarkers to select patients most likely to respond to treatment.

-

Exploration in Other Cancers: Given its mechanism of action, Voruciclib may have utility in other cancers where Mcl-1 overexpression is a key survival mechanism.

Conclusion

This compound is a potent and selective CDK9 inhibitor with a well-defined mechanism of action that involves the downregulation of the anti-apoptotic protein Mcl-1. Preclinical studies have demonstrated its significant anti-tumor activity, especially in combination with the Bcl-2 inhibitor venetoclax. Early clinical data from the Phase 1 trial have shown that Voruciclib is generally well-tolerated and has promising clinical activity in heavily pretreated patients with hematologic malignancies. The continued development of Voruciclib holds the potential to address a significant unmet medical need for patients with cancers that are dependent on Mcl-1 for survival.

References

- 1. Voruciclib | C22H19ClF3NO5 | CID 67409219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Voruciclib Enantiomers: A Technical Guide to Specific Activities and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib (B612172) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK9, CDK4, and CDK6. Its primary mechanism of action involves the inhibition of transcriptional regulation, leading to the downregulation of key anti-apoptotic proteins such as Mcl-1 and the proto-oncogene MYC. This activity profile makes Voruciclib a promising therapeutic agent in oncology, particularly for hematological malignancies and solid tumors. Voruciclib is a chiral molecule, and its biological activity resides primarily in the (+)-trans-(2R,3S) enantiomer. This technical guide provides a comprehensive overview of Voruciclib, with a focus on its enantiomeric forms, specific activities, and the experimental methodologies used to characterize them. While specific comparative data on the activity of individual enantiomers is limited in the public domain, this guide consolidates the available information on the clinically relevant enantiomer and the general properties of the compound.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle and gene transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Voruciclib (formerly known as P1446A-05) is a multi-CDK inhibitor that has shown promise in preclinical and clinical studies.[1] A key feature of Voruciclib is its chirality, with the (+)-trans-(2R,3S) enantiomer being the biologically active form.[2] This guide delves into the technical details of Voruciclib's enantiomers, their known biological activities, and the underlying mechanisms of action.

Chemical Structure and Enantiomers

Voruciclib is chemically described as 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one. The molecule possesses two chiral centers in the pyrrolidine (B122466) ring, giving rise to four possible stereoisomers. The clinically evaluated and biologically active form is the (+)-trans-(2R,3S) enantiomer.[2] Its corresponding enantiomer is (2S,3R)-Voruciclib.

While the synthesis of the pure (+)-trans enantiomer is described in patent literature (WO2007148158A1), detailed comparative studies of the biological activity of all individual enantiomers are not extensively available in peer-reviewed publications.[2] The commercially available research compound "(2S,3R)-Voruciclib hydrochloride" is the enantiomer of the active form of Voruciclib.[3]

Mechanism of Action

Voruciclib exerts its anti-cancer effects through the inhibition of multiple CDKs, with a particularly high affinity for CDK9.[4][5]

Inhibition of Transcriptional Regulation via CDK9

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation is essential for the transition from transcription initiation to productive elongation. By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription of short-lived mRNAs.[4][5]

This transcriptional repression has two critical downstream effects:

-

Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family with a short half-life. Its continuous transcription is necessary for cell survival. Voruciclib-mediated inhibition of CDK9 leads to a rapid decrease in Mcl-1 mRNA and protein levels, thereby sensitizing cancer cells to apoptosis.[6][7]

-

Downregulation of MYC: The MYC proto-oncogene is a master transcriptional regulator that drives cell proliferation and is frequently overexpressed in cancer. The transcription of the MYC gene is also dependent on CDK9 activity. Voruciclib treatment leads to a reduction in MYC mRNA and protein levels, contributing to its anti-proliferative effects.[4]

Cell Cycle Arrest via CDK4 and CDK6 Inhibition

In addition to its potent effects on CDK9, Voruciclib also inhibits CDK4 and CDK6. These kinases are crucial for the G1-S phase transition of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication. By inhibiting CDK4 and CDK6, Voruciclib prevents Rb phosphorylation, causing cell cycle arrest at the G1 checkpoint.[1]

The following diagram illustrates the signaling pathways affected by Voruciclib:

Caption: Voruciclib Signaling Pathway.

Quantitative Activity Data

The following table summarizes the reported inhibitory activities of Voruciclib. It is important to note that these values are for "Voruciclib" and it is not always specified whether the racemate or a specific enantiomer was used. However, given that the (2R,3S) enantiomer is the active form, it is likely that these values reflect its activity.

| Target | Activity (Ki) | Reference |

| CDK9/cyclin T1 | 1.68 nM | [8] |

| CDK9/cyclin T2 | 0.626 nM | [8] |

| CDK4/cyclin D1 | 3.96 nM | [8] |

| CDK6/cyclin D1 | 2.92 nM | [8] |

| CDK1/cyclin B | 5.4 nM | [8] |

| CDK1/cyclin A | 9.1 nM | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of Voruciclib enantiomers are proprietary and primarily found in patent literature. However, this section provides an overview of the general methodologies that would be employed for such processes, based on standard organic chemistry and analytical techniques.

Enantioselective Synthesis (Conceptual)

The synthesis of a specific enantiomer of Voruciclib, such as the (+)-trans-(2R,3S) form, would typically involve a stereoselective reaction at a key step to introduce the desired chirality. This could be achieved through the use of a chiral auxiliary, a chiral catalyst, or a chiral starting material. The synthesis would likely proceed through the formation of the chiral pyrrolidine ring, followed by its coupling to the flavone (B191248) core.

Chiral Separation of Enantiomers

For the separation of a racemic mixture of Voruciclib into its individual enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.

General Protocol for Chiral HPLC Separation of Flavone Derivatives:

-

Column Selection: A polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), is often effective for the separation of flavone enantiomers.

-

Mobile Phase Preparation: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Sample Preparation: A solution of the racemic Voruciclib is prepared in a suitable solvent, typically the mobile phase, at a known concentration.

-

Chromatographic Conditions:

-

The chiral HPLC column is equilibrated with the mobile phase until a stable baseline is achieved.

-

A small volume of the sample solution is injected onto the column.

-

The separation is performed under isocratic conditions at a constant flow rate.

-

Detection is typically carried out using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

-

Data Analysis: The retention times of the two enantiomers are determined from the chromatogram. The resolution between the two peaks is calculated to assess the quality of the separation.

The following diagram illustrates a general workflow for the synthesis and chiral separation of Voruciclib enantiomers:

Caption: General Workflow for Voruciclib Enantiomer Preparation and Analysis.

Kinase Inhibition Assay

To determine the inhibitory activity (e.g., IC50 or Ki) of each Voruciclib enantiomer against specific CDKs, a kinase inhibition assay is performed.

General Protocol for In Vitro Kinase Assay:

-

Reagents:

-

Recombinant human CDK/cyclin complexes (e.g., CDK9/cyclin T1, CDK4/cyclin D1).

-

Substrate for the kinase (e.g., a peptide or protein that is a known substrate of the CDK).

-